molecular formula C16H14F3N3O4S B6498123 N-(4-methoxyphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 941939-76-0

N-(4-methoxyphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No. B6498123
CAS RN: 941939-76-0
M. Wt: 401.4 g/mol
InChI Key: GVQDUWMXTZCKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzothiadiazine derivative with a trifluoromethyl group and a methoxyphenyl group attached. Benzothiadiazines are a class of compounds that include some diuretic and antihypertensive drugs . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiadiazine ring. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and methoxyphenyl groups. The trifluoromethyl group is highly electronegative and could increase the polarity of the compound . The methoxyphenyl group could potentially participate in hydrogen bonding, affecting the solubility of the compound .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-methoxyphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly as a DNA-targeting agent . Its ability to bind to the minor groove of DNA makes it a promising candidate for developing new anticancer drugs. The compound’s strong binding affinity with double-helical DNA can lead to the formation of stable complexes, which are crucial for inhibiting tumor cell proliferation .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can be utilized as a pesticide or herbicide . Its trifluoromethyl group enhances its stability and bioactivity, making it effective against various pests and weeds. The compound’s unique chemical structure allows it to disrupt the biological processes of these organisms, providing a sustainable solution for crop protection .

Material Science

This compound’s unique properties make it valuable in material science, particularly in the development of advanced polymers and coatings . Its trifluoromethyl group contributes to the hydrophobicity and chemical resistance of materials, making them suitable for harsh environments. These materials can be used in various applications, including protective coatings and high-performance plastics .

Environmental Science

In environmental science, this compound can be employed in the remediation of contaminated sites . Its ability to interact with and neutralize harmful chemicals makes it useful for cleaning up pollutants. The compound’s stability and reactivity allow it to break down toxic substances, contributing to environmental protection and sustainability .

Biochemical Research

This compound is valuable in biochemical research as a probe for studying DNA interactions . Its strong binding affinity and specificity for DNA make it an excellent tool for investigating the mechanisms of DNA-protein interactions and the effects of various compounds on DNA structure and function. This research can lead to a better understanding of genetic regulation and the development of new therapeutic strategies .

Synthetic Chemistry

In synthetic chemistry, this compound can be used as a building block for synthesizing complex molecules . Its unique structure and reactivity make it a versatile intermediate in the synthesis of various organic compounds. This application is particularly important for developing new pharmaceuticals, agrochemicals, and materials with enhanced properties .

Medicinal Chemistry

This compound’s potential as a lead compound in drug discovery is significant. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for developing new drugs. Medicinal chemists can modify its structure to enhance its efficacy, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents .

Chemical Biology

In chemical biology, this compound can be used as a chemical probe to study biological processes. Its ability to bind to specific biomolecules allows researchers to investigate the roles of these molecules in various cellular functions. This application can provide insights into disease mechanisms and identify potential targets for drug development .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could potentially be developed into a new drug. Further studies would be needed to optimize the compound and evaluate its safety and efficacy .

properties

IUPAC Name

N-(4-methoxyphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-26-11-5-3-10(4-6-11)20-15(23)14-21-12-8-9(16(17,18)19)2-7-13(12)27(24,25)22-14/h2-8,14,21-22H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDUWMXTZCKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)C(F)(F)F)S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.